Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate

Organic Synthesis Medicinal Chemistry Procurement Specifications

Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (CAS 185851-98-3) is a polysubstituted thiophene derivative classified within the 2-aminothiophene family. The compound features a thiophene core substituted at the 5-position with a dimethylamino group, at the 4-position with a phenyl ring, and at the 2-position with a methyl carboxylate ester.

Molecular Formula C14H15NO2S
Molecular Weight 261.34
CAS No. 185851-98-3
Cat. No. B2890805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate
CAS185851-98-3
Molecular FormulaC14H15NO2S
Molecular Weight261.34
Structural Identifiers
SMILESCN(C)C1=C(C=C(S1)C(=O)OC)C2=CC=CC=C2
InChIInChI=1S/C14H15NO2S/c1-15(2)13-11(10-7-5-4-6-8-10)9-12(18-13)14(16)17-3/h4-9H,1-3H3
InChIKeyJGIWHWCILIEMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (CAS 185851-98-3): A Versatile 2-Aminothiophene Building Block for Medicinal Chemistry and Materials Science


Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (CAS 185851-98-3) is a polysubstituted thiophene derivative classified within the 2-aminothiophene family . The compound features a thiophene core substituted at the 5-position with a dimethylamino group, at the 4-position with a phenyl ring, and at the 2-position with a methyl carboxylate ester [1]. With a molecular formula of C14H15NO2S and a molecular weight of 261.34 g/mol , this heterocyclic building block is primarily employed in organic synthesis and medicinal chemistry research as a scaffold for further functionalization [1]. It is commercially available in solid form with typical purities ranging from 90% to 95% .

Why Generic Substitution of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate with Other Thiophene Carboxylates is Not Advisable


Substituting methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate with a simpler thiophene carboxylate analog—such as methyl 4-phenylthiophene-2-carboxylate—compromises the unique electronic character imparted by the 5-dimethylamino substituent. The dimethylamino group acts as a potent electron-donating moiety, substantially increasing the electron density of the thiophene ring and thereby altering its reactivity toward electrophilic substitution, its coordination chemistry behavior, and its potential biological interactions [1]. In contrast, the unsubstituted analog lacks this electron-rich environment, which can lead to different regioselectivity in subsequent synthetic steps and diminished activity in assays that rely on the compound's donor properties [2]. Consequently, generic interchange fails to preserve the compound's intended chemical function, particularly in applications where the dimethylamino group is critical for downstream transformations or target engagement.

Quantitative Differentiation Evidence for Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (CAS 185851-98-3) Versus Structural Analogs


Purity Profile Comparison: Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate vs. Methyl 4-Phenylthiophene-2-carboxylate

The target compound is commercially available with a minimum purity specification of 95% from AKSci and 90% from Sigma-Aldrich . In comparison, the structurally related analog methyl 4-phenylthiophene-2-carboxylate (lacking the 5-dimethylamino group) is offered with a minimum purity of 99% from AKSci . This represents a 4–9% lower purity specification for the target compound relative to the simpler analog.

Organic Synthesis Medicinal Chemistry Procurement Specifications

Structural Differentiation: Impact of 5-Dimethylamino Substitution on Molecular Weight and Physicochemical Properties

The presence of the 5-dimethylamino group increases the molecular weight of the target compound to 261.34 g/mol , compared to 218.27 g/mol for the unsubstituted analog methyl 4-phenylthiophene-2-carboxylate . This represents a molecular weight increase of 43.07 g/mol, attributable to the N(CH3)2 moiety.

Physicochemical Properties ADME Prediction Chromatography

Electron-Donating Character of the 5-Dimethylamino Group: Enhanced Reactivity for Electrophilic Substitution

The dimethylamino substituent at the 5-position is a strong electron-donating group via resonance, which increases the electron density of the thiophene ring compared to the unsubstituted analog [1]. This electronic perturbation renders the target compound significantly more susceptible to electrophilic aromatic substitution at the remaining free positions, whereas the unsubstituted analog exhibits lower and less regioselective reactivity [2].

Organic Synthesis Reaction Selectivity Electrophilic Substitution

Storage and Handling Recommendations: Ensuring Long-Term Stability

Vendor specifications indicate that methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate should be stored long-term in a cool, dry place to maintain its integrity . This recommendation is consistent with the handling requirements for the analog methyl 4-phenylthiophene-2-carboxylate , indicating no exceptional stability concerns specific to the dimethylamino substituent under standard storage conditions.

Compound Management Stability Procurement Logistics

Recommended Application Scenarios for Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (CAS 185851-98-3) Based on Quantitative Differentiation Evidence


Scaffold for the Synthesis of Electron-Rich, Polysubstituted Thiophenes

The 5-dimethylamino group's strong electron-donating character makes this compound an ideal starting material for electrophilic substitution reactions, enabling the regioselective introduction of additional functional groups onto the thiophene core [1]. This property is particularly valuable in medicinal chemistry for constructing libraries of 2-aminothiophene derivatives with tailored electronic and steric profiles [2].

Ligand Precursor in Coordination Chemistry and Catalysis

The presence of both a basic nitrogen (dimethylamino) and a carboxylate ester functionality allows this compound to serve as a versatile ligand precursor. Upon hydrolysis of the ester to the corresponding carboxylic acid, the resulting molecule can coordinate to metal centers, with the electron-rich thiophene ring further tuning the electronic properties of the metal complex .

Building Block for Fluorescent Probes and Optoelectronic Materials

Thiophene derivatives with strong electron-donating substituents, such as the dimethylamino group, are frequently incorporated into π-conjugated systems for organic electronics and fluorescent sensors. The target compound's specific substitution pattern provides a balance of electron-donating and accepting character, making it a candidate for use in donor-acceptor type oligomers and polymers [3].

Early-Stage Medicinal Chemistry Screening for Antimicrobial and Anticancer Activity

The 2-aminothiophene scaffold is a recognized pharmacophore in drug discovery, with reported activities against various biological targets [2]. The unique electronic and steric features of the 5-dimethylamino-4-phenyl substitution pattern may confer distinct biological activity profiles compared to simpler analogs, warranting its inclusion in initial screening campaigns aimed at identifying novel lead compounds [4].

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